1-Chloro-4-(2-chloroethynyl)benzene
Description
Significance and Research Context of Chlorinated Arylalkynes
Chlorinated arylalkynes are a class of organic compounds that serve as versatile building blocks in organic synthesis. The presence of halogen atoms and an alkyne functional group offers multiple sites for chemical modification. The chlorine atom on the aromatic ring can influence the electronic properties of the molecule and can participate in various coupling reactions. The chloroalkyne moiety is particularly reactive, enabling a range of transformations such as nucleophilic additions and cycloadditions. These reactions allow for the rapid construction of complex molecular architectures, which is a key goal in the synthesis of pharmaceuticals, agrochemicals, and novel materials.
Historical Perspective on the Synthesis and Reactivity of Ethynylbenzene Derivatives
The study of ethynylbenzene and its derivatives has a rich history, forming a cornerstone of modern organic chemistry. Early research focused on the fundamental reactivity of the carbon-carbon triple bond, including its hydrogenation to form styrenes and ethylbenzenes, and its participation in addition reactions. A significant advancement was the development of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the efficient formation of carbon-carbon bonds between alkynes and aryl halides.
The introduction of a halogen onto the ethynyl (B1212043) group, creating a haloalkyne, further expanded the synthetic utility of these compounds. The synthesis of chloroalkynes, while historically challenging, has seen the development of various methods, including the deprotonation of terminal alkynes followed by reaction with a chlorinating agent. These haloalkynes are recognized as powerful synthons, capable of acting as both nucleophiles and electrophiles, which significantly broadens their application in constructing complex organic molecules.
Compound Profile: 1-Chloro-4-(2-chloroethynyl)benzene
The fundamental properties of this compound are primarily available through computational data, as extensive experimental studies are not widely published.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 113110-45-5 nih.gov |
| Molecular Formula | C₈H₄Cl₂ nih.gov |
| Molecular Weight | 171.02 g/mol nih.gov |
Spectroscopic and Physical Properties (Computed)
| Property | Predicted Value |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
| Exact Mass | 169.9690055 |
| Monoisotopic Mass | 169.9690055 |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 10 |
| Complexity | 155 |
Data sourced from PubChem, based on computational models. nih.gov
Synthesis of this compound
A specific, documented laboratory synthesis for this compound is not prominently featured in the chemical literature. However, a plausible synthetic route can be inferred from established chemical transformations. The most likely precursor is 1-chloro-4-ethynylbenzene (B13528). The synthesis would likely proceed via the following two steps:
Deprotonation: The terminal alkyne, 1-chloro-4-ethynylbenzene, would be treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to remove the acidic acetylenic proton. This would generate a lithium or magnesium acetylide intermediate.
Chlorination: The resulting acetylide would then be reacted with an electrophilic chlorine source. A common reagent for this transformation is N-chlorosuccinimide (NCS).
This two-step, one-pot procedure is a standard method for the synthesis of chloroalkynes from terminal alkynes.
Chemical Reactivity
The reactivity of this compound is dictated by its two key functional groups: the p-chlorophenyl group and the chloroethynyl group.
Reactions of the Aryl Chloride: The chlorine atom attached to the benzene (B151609) ring is generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions. However, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.
Reactions of the Chloroalkyne: The chloroethynyl group is a highly versatile functional group. The carbon-carbon triple bond can undergo addition reactions, and the presence of the chlorine atom makes it susceptible to nucleophilic attack. It can also participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form triazoles. The chloroalkyne can also be a substrate in metal-catalyzed reactions, including further cross-coupling reactions.
Potential Applications
While specific applications for this compound have not been detailed in available research, its structural motifs suggest potential utility in several areas of chemical science.
Organic Synthesis
As a difunctional molecule, it could serve as a valuable intermediate in the synthesis of more complex molecules. The two distinct chlorine atoms and the alkyne provide multiple handles for sequential, regioselective reactions. This would allow for its incorporation into larger molecular frameworks, potentially in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Materials Science
Arylalkynes are known precursors to conjugated polymers and other advanced materials. The presence of the chloroethynyl group could allow for polymerization or for the molecule to be incorporated into larger polymeric structures. The resulting materials could possess interesting electronic or photophysical properties due to the extended π-conjugation. The chlorine atoms could also serve to modify the solubility and thermal stability of such materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
113110-45-5 |
|---|---|
Molecular Formula |
C8H4Cl2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
1-chloro-4-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H |
InChI Key |
TXXYLNQDYLBDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 4 2 Chloroethynyl Benzene
Direct Halogenation Approaches
Direct halogenation strategies involve the introduction of chlorine atoms onto a foundational hydrocarbon skeleton. These methods can be complex due to challenges in controlling selectivity.
Chlorination of 4-Ethynylbenzene
A hypothetical approach to synthesizing 1-Chloro-4-(2-chloroethynyl)benzene is the direct chlorination of 4-Ethynylbenzene . This method is fraught with significant selectivity challenges. The reaction would involve two different types of chlorination: an electrophilic aromatic substitution on the benzene (B151609) ring and an electrophilic addition to the alkyne's triple bond. Controlling the reaction to achieve the specific 1,4-disubstituted pattern on the ring while simultaneously achieving monochlorination at the terminal alkyne position is exceptionally difficult. Such a reaction would likely yield a complex mixture of isomers, including di-chlorinated ring products and di-chlorinated alkyne adducts, making it an impractical synthetic route.
Halogenation of Precursor Alkynes
A more general direct halogenation approach involves the chlorination of pre-existing arylalkyne structures. The reactivity of the alkyne and the aromatic ring to electrophilic attack by chlorinating agents must be carefully considered. Reagents such as elemental chlorine (Cl₂) or N-chlorosuccinimide (NCS) can be employed for such transformations organic-chemistry.org. The choice of catalyst and reaction conditions is critical to direct the halogenation to the desired position, either on the aromatic ring or the alkyne, although achieving selective monochlorination at the alkyne in the presence of an unactivated aryl ring remains a significant synthetic hurdle.
Cross-Coupling Strategies for Ethynyl (B1212043) Group Introduction
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods offer a powerful and versatile means of introducing an ethynyl group to a chlorinated aromatic ring.
Sonogashira Coupling and Variants with Chlorinated Aromatics
The Sonogashira reaction is a premier method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org In a theoretical pathway to This compound , one might envision the Sonogashira coupling of 1,4-Dichlorobenzene (B42874) with a chloroacetylene equivalent. This reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgyoutube.com
Several challenges exist with this specific approach. Aryl chlorides are known to be less reactive in Sonogashira couplings than aryl bromides or iodides, often requiring more robust catalyst systems with specialized ligands. libretexts.org Furthermore, achieving selective mono-alkynylation of 1,4-Dichlorobenzene without side reactions is critical. libretexts.org An undesirable but common side reaction is the homocoupling of the terminal alkyne, which can be minimized by controlling oxygen concentration or modifying reaction conditions. washington.edu Copper-free Sonogashira variants have also been developed to circumvent issues related to the copper co-catalyst. libretexts.orgbeilstein-journals.org
| Parameter | Typical Conditions for Sonogashira Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Copper Co-catalyst | Copper(I) iodide (CuI) |
| Base | Amines (e.g., Triethylamine, Diethylamine) |
| Solvent | THF, DMF, Toluene, or the amine base itself |
| Temperature | Room Temperature to moderate heating |
Other Palladium-Catalyzed C-C Bond Formations
Beyond the Sonogashira reaction, other palladium-catalyzed methodologies could theoretically be employed to construct the carbon skeleton of the target molecule. While less direct, these methods highlight the versatility of palladium catalysis. For instance, reactions like the Suzuki or Stille coupling could be used, though this would necessitate starting with different precursors, such as an ethynylboronate or ethynylstannane derivative. nobelprize.org
More novel palladium-catalyzed transformations have also been developed. These include the photoinduced dicarbofunctionalization of alkynes, where an alkyl radical and a second alkyne molecule add across a terminal alkyne in a single step. nih.gov Another specialized method involves the palladium-catalyzed coupling of terminal alkynes with chloroformates to produce alkynecarboxylic acid esters, demonstrating the diverse reactivity achievable for C-C bond formation at an alkyne terminus. rsc.org
Approaches via Chlorination of Ethynyl Precursors
The most chemically plausible and practical pathway to synthesize This compound involves the targeted chlorination of a well-defined precursor, 1-Chloro-4-ethynylbenzene (B13528) . This multi-step approach allows for precise control over the molecular architecture.
The synthesis begins with the preparation of the key precursor, 1-Chloro-4-ethynylbenzene (also known as 4-chlorophenylacetylene). tcichemicals.comsigmaaldrich.comnih.gov A common method for its synthesis starts from p-chlorobenzaldehyde . prepchem.com This aldehyde is subjected to a Corey-Fuchs reaction or a similar homologation sequence to generate the terminal alkyne.
Once the 1-Chloro-4-ethynylbenzene precursor is obtained, the final step is the selective chlorination of the terminal alkyne's C-H bond. This transformation converts the terminal alkyne into the desired chloroalkyne. Various reagents can accomplish this, often involving an electrophilic chlorine source.
| Reagent Class | Example Reagent(s) | Typical Conditions |
| Hypochlorites | Sodium hypochlorite (B82951) (NaOCl) | Often used with a phase-transfer catalyst in a biphasic system. |
| N-Chloroamides | N-Chlorosuccinimide (NCS) | Can be used with a silver or copper catalyst to promote the reaction. organic-chemistry.org |
| Organometallic Route | Lithium or Grignard Acetylide | The terminal alkyne is first deprotonated with a strong base (e.g., n-BuLi) and then quenched with an electrophilic chlorine source (e.g., CCl₄, Cl₃CSO₂Cl). |
This stepwise strategy, by separating the formation of the aryl-alkyne bond from the final chlorination step, offers the highest degree of control and is the most likely route to be employed for the targeted synthesis of pure This compound .
Reaction of 1,4-Dichlorobenzene with Chloroacetylene
A theoretical approach to synthesizing this compound involves the direct cross-coupling of 1,4-dichlorobenzene with chloroacetylene. This method would likely employ a palladium-catalyzed reaction, such as a Sonogashira or related cross-coupling protocol. In such a reaction, one of the C-Cl bonds of 1,4-dichlorobenzene would react with a terminal C-H bond of chloroacetylene (if a suitable derivative is used) or a metal acetylide derived from it.
However, this route presents significant challenges. The C-Cl bonds in 1,4-dichlorobenzene are relatively unreactive in standard cross-coupling conditions, often requiring specialized, highly active catalyst systems. Furthermore, controlling the selectivity to achieve mono-substitution without the formation of di-substituted byproducts would be critical. The instability and hazardous nature of chloroacetylene itself also complicate its use as a reagent.
Chlorination of Alkynyl Silanes
A more practical and controllable route involves the chlorination of a protected alkynyl precursor, specifically an alkynyl silane (B1218182). This multi-step approach offers better control over the final product. An efficient method for the 1-chlorination of terminal and trialkylsilyl-protected alkynes has been reported, which can be adapted for this specific synthesis. researchgate.net
The general strategy is as follows:
Sonogashira Coupling: 1-Chloro-4-iodobenzene (B104392) is reacted with a silyl-protected acetylene (B1199291), such as ethynyltrimethylsilane (TMS-acetylene), under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, and a base) to form 1-chloro-4-((trimethylsilyl)ethynyl)benzene.
Desilylation (if necessary): The resulting silyl-protected alkyne can then be selectively desilylated to yield 1-chloro-4-ethynylbenzene.
Electrophilic Chlorination: The terminal alkyne, or more directly the alkynyl silane itself, is then subjected to electrophilic chlorination. A highly effective method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a silver nitrate (B79036) or other silver salt catalyst under mild conditions. researchgate.net This reaction proceeds efficiently and tolerates a variety of functional groups.
The direct chlorination of the silyl-protected alkyne is particularly advantageous as it avoids the need for a separate desilylation step and the handling of the terminal alkyne.
| Step | Reactants | Reagents/Catalyst | Product | Key Findings |
| 1 | 1-Chloro-4-iodobenzene, Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-chloro-4-((trimethylsilyl)ethynyl)benzene | Silyl (B83357) group acts as a protective group for the terminal alkyne. |
| 2 | 1-chloro-4-((trimethylsilyl)ethynyl)benzene | N-Chlorosuccinimide (NCS), AgNO₃ | This compound | Efficient chlorination under mild conditions with high functional group tolerance. researchgate.net |
Friedel-Crafts and Related Alkylation/Acylation Routes for Substituted Benzenes
While not direct routes to the target compound, Friedel-Crafts reactions provide fundamental strategies for creating the carbon skeleton of related substituted benzenes. These analogous syntheses illustrate key principles of electrophilic aromatic substitution.
Friedel-Crafts Acylation of Benzene with Chloroethane and Aluminum Chloride (analogous synthesis of 1-chloro-4-(2-chloroethyl)benzene)
The synthesis of 1-chloro-4-(2-chloroethyl)benzene serves as an instructive analogue. nbinno.com This compound can be prepared via a two-step Friedel-Crafts acylation followed by reduction, or through a direct Friedel-Crafts alkylation, though the latter can be problematic.
Acylation Route:
Friedel-Crafts Acylation: Chlorobenzene (B131634) is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chloroacetyl group is directed primarily to the para position due to the ortho, para-directing nature of the chlorine substituent on the benzene ring. This yields 2-chloro-1-(4-chlorophenyl)ethan-1-one.
Reduction: The ketone functional group is then reduced to a methylene (B1212753) group. Common methods include the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step converts the acyl group into the desired 2-chloroethyl side chain, yielding 1-chloro-4-(2-chloroethyl)benzene.
This acylation-reduction sequence is often preferred over direct alkylation because it avoids the carbocation rearrangements and polyalkylation issues that can plague Friedel-Crafts alkylation reactions. youtube.com
| Reaction | Starting Material | Reagent | Catalyst | Product |
| Friedel-Crafts Acylation | Chlorobenzene | Chloroacetyl chloride | AlCl₃ | 2-chloro-1-(4-chlorophenyl)ethan-1-one |
| Clemmensen Reduction | 2-chloro-1-(4-chlorophenyl)ethan-1-one | Zn(Hg) | HCl | 1-chloro-4-(2-chloroethyl)benzene |
Alkylation of Chlorobenzene with Alkynes (analogous to 1-Chloro-4-(2-methylallyl)benzene synthesis from isobutylene)
The Friedel-Crafts alkylation of chlorobenzene illustrates how an alkyl group can be introduced onto a deactivated ring. vedantu.comquora.com An analogous synthesis of 1-Chloro-4-(2-methylallyl)benzene from chlorobenzene and isobutylene (B52900) (2-methylpropene) highlights this process.
In this reaction, chlorobenzene is treated with an alkene, such as isobutylene, in the presence of a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄) catalyst. quora.comyoutube.com
Electrophile Formation: The catalyst protonates the alkene (isobutylene) to form a stable tertiary carbocation (the tert-butyl cation).
This reaction demonstrates the regioselectivity in Friedel-Crafts alkylations on substituted benzenes. While the target is 1-Chloro-4-(2-methylallyl)benzene, the reaction with isobutylene yields the saturated alkyl derivative due to the nature of the carbocation formed. Direct alkylation with alkynes is also possible but can be more complex, often leading to a mixture of products.
Advanced Synthetic Strategies and Optimizations
Modern synthetic chemistry emphasizes efficiency, often through the development of one-pot procedures that minimize intermediate isolation steps, reduce waste, and save time.
One-Pot Synthesis Techniques
A one-pot synthesis for this compound can be envisioned based on the efficient chlorination of terminal alkynes. researchgate.net Such a procedure could involve the in situ generation of the precursor followed immediately by chlorination in the same reaction vessel.
A potential one-pot sequence:
A Sonogashira coupling is performed between 1-chloro-4-iodobenzene and an acetylene source (like calcium carbide or a protected acetylene) in a suitable solvent.
Upon completion of the coupling to form 1-chloro-4-ethynylbenzene, the chlorinating reagents (NCS and a silver salt catalyst) are added directly to the reaction mixture.
The reaction is stirred under mild conditions until the chlorination is complete, yielding the final product, this compound, after a single workup procedure.
This approach streamlines the synthesis by telescoping multiple steps, which is a hallmark of advanced and green chemical synthesis. A patent for the one-pot preparation of a different complex molecule, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, demonstrates the industrial applicability of such multi-step, single-vessel processes. google.com
Continuous Flow Synthesis Optimization
The adoption of continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex organic molecules like this compound. nih.govrsc.org This technology enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with reactive intermediates. nih.govcardiff.ac.uk
Continuous flow systems are especially beneficial for reactions that are highly exothermic or involve the generation of unstable or hazardous species. rsc.org The synthesis of chloroethynylarenes can involve such intermediates, and the high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks of thermal runaways. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Alkyne Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Often several hours to days | Typically minutes to a few hours nih.gov |
| Scalability | Can be challenging due to safety and heat transfer issues | More straightforward and safer to scale up nih.gov |
| Process Control | Less precise, potential for temperature and concentration gradients | Precise control over reaction conditions nih.gov |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes and efficient heat transfer rsc.org |
| Product Purity | May require extensive purification | Often higher purity, reducing the need for complex purification steps |
The optimization of a continuous flow synthesis for this compound would likely involve a multi-step sequence. For instance, a key step such as a Sonogashira coupling could be performed in a packed-bed reactor containing a solid-supported palladium catalyst. nih.gov Subsequent reactions, such as the chlorination of a terminal alkyne, could be carried out in a separate reactor module, allowing for the telescoping of the synthetic sequence without the need for isolating intermediates. nih.gov
Utilization of Protecting Groups in Complex Syntheses
The synthesis of unsymmetrically substituted alkynes like this compound often necessitates the use of protecting groups to prevent unwanted side reactions of the acidic acetylenic proton. ccspublishing.org.cnccspublishing.org.cn The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal.
A common strategy for the synthesis of terminal alkynes is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne. wikipedia.org To achieve the desired product, one of the acetylene's terminal positions must be protected.
Table 2: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features |
| Trimethylsilyl | TMS | Mild base (e.g., K₂CO₃ in methanol) or fluoride (B91410) sources (e.g., TBAF) ccspublishing.org.cn | Commonly used, easily removed. youtube.com |
| Triisopropylsilyl | TIPS | More robust than TMS, requires stronger conditions for removal (e.g., TBAF) | Offers greater stability in more demanding reaction conditions. |
| Diphenylphosphoryl | Ph₂P(O) | Basic conditions ccspublishing.org.cn | A polar protecting group that can aid in the purification of intermediates. ccspublishing.org.cn |
In a plausible synthetic route to this compound, a Sonogashira coupling between a dihalobenzene and a protected acetylene, such as (trimethylsilyl)acetylene, could be employed. After the formation of the carbon-carbon bond, the silyl protecting group can be selectively removed under mild conditions to yield the terminal alkyne, 1-chloro-4-ethynylbenzene. prepchem.comontosight.ai This intermediate can then be subjected to chlorination.
Catalysis and Phase Transfer Conditions
Catalysis is central to the efficient synthesis of this compound. The Sonogashira coupling, a cornerstone of alkyne synthesis, is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope.
Phase-transfer catalysis (PTC) is another powerful technique that could be employed, particularly in the chlorination of the terminal alkyne intermediate. dalalinstitute.comcrdeepjournal.org This method is useful when reactants are in different phases, such as an organic substrate and an aqueous inorganic reagent. mdpi.com A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive species from the aqueous phase to the organic phase where the reaction occurs. dalalinstitute.comacsgcipr.orgbiomedres.us
For the conversion of 1-chloro-4-ethynylbenzene to the final product, a chlorinating agent would be used. If this agent is an inorganic salt, PTC could be highly effective.
Table 3: Potential Catalytic Systems and Conditions
| Reaction Step | Catalyst System | Typical Conditions |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, amine base | Anhydrous, inert atmosphere, room temperature to moderate heating organic-chemistry.org |
| Chlorination of Alkyne | Phase-Transfer Catalyst (e.g., Bu₄N⁺Br⁻) with a chlorine source | Biphasic system (e.g., organic solvent and water), room temperature dalalinstitute.com |
The use of chiral phase-transfer catalysts can also enable asymmetric synthesis, which is a significant area of modern organic chemistry, though not directly applicable to the achiral target molecule. crdeepjournal.org The efficiency of PTC is dependent on several factors, including the structure of the catalyst, the solvent system, and the nature of the reacting ions. acsgcipr.org
Reactivity and Mechanistic Pathways of 1 Chloro 4 2 Chloroethynyl Benzene
Reactivity of the Aryl Halide Moiety
The aryl chloride portion of the molecule is generally less reactive than its bromide or iodide counterparts but can undergo several important transformations, particularly metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (SNAr) reactions on aryl chlorides are typically challenging and require harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring. The chloroethynyl group's electronic effect on the aryl ring of 1-chloro-4-(2-chloroethynyl)benzene influences its susceptibility to nucleophilic attack. While specific studies on this particular compound are not prevalent, the general principles of SNAr suggest that the reaction would be difficult without significant activation.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada, Hiyama)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl chlorides, despite their lower reactivity, can participate in these transformations with the appropriate choice of catalyst and reaction conditions. acs.orgresearchgate.net
Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a powerful method for forming carbon-carbon bonds. wikipedia.orglibretexts.org For aryl chlorides like this compound, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step, which is typically the rate-limiting step for less reactive aryl chlorides. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Stille Coupling: The Stille reaction utilizes an organotin reagent and a palladium catalyst. wikipedia.org It is known for its tolerance of a wide range of functional groups. wikipedia.org Similar to the Suzuki coupling, the use of specialized palladium catalysts can enable the coupling of aryl chlorides. researchgate.netacs.org An efficient method for Stille cross-coupling of aryl chlorides in water has been developed using a palladium-phosphinous acid catalyst. acs.orgscilit.com
Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Nickel catalysts, in particular, have shown high efficacy for the cross-coupling of aryl chlorides. acs.orgresearchgate.net The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.com
Hiyama Coupling: The Hiyama coupling involves the reaction of an organosilane with an organic halide, activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This reaction presents a less toxic alternative to Stille coupling. umich.edu Palladium catalysts are commonly used, and recent advancements have enabled the efficient coupling of aryl chlorides. umich.edunih.govrsc.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
|---|---|---|---|
| Suzuki | Organoboron (e.g., boronic acid) | Palladium complex | Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin | Palladium complex | Tolerates a wide variety of functional groups. wikipedia.orgscilit.com |
| Kumada | Grignard reagent (Organomagnesium) | Nickel or Palladium complex | Highly effective for aryl chlorides, especially with nickel catalysts. wikipedia.orgacs.org |
| Hiyama | Organosilane | Palladium complex | Low toxicity of silicon reagents. organic-chemistry.orgumich.edu |
Reactivity of the Chloroethynyl Group
The chloroethynyl group is a highly reactive functionality, susceptible to both electrophilic and nucleophilic attacks, and can participate in various cycloaddition and metathesis reactions.
Electrophilic and Nucleophilic Addition Reactions to the Alkyne
The carbon-carbon triple bond of the chloroethynyl group is electron-rich, making it a target for electrophiles. numberanalytics.com However, the presence of the chlorine atom introduces a degree of polarization and can influence the regioselectivity of addition reactions.
Electrophilic Addition: The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) to alkynes is a well-established transformation. youtube.comlibretexts.org In the case of this compound, the addition of an electrophile would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the alkyne. libretexts.orgyoutube.com The mechanism can be complex, potentially involving a vinyl cation intermediate or a concerted process. youtube.com
Nucleophilic Addition: The chloroethynyl group can also undergo nucleophilic addition, particularly with soft nucleophiles. wikipedia.org The presence of the chlorine atom can make the alkyne more susceptible to nucleophilic attack compared to a non-halogenated alkyne. Gold-catalyzed additions of nucleophiles to chloroalkynes have been shown to proceed with high regio- and stereoselectivity. documentsdelivered.com The 1,4-conjugate addition of nucleophiles to activated alkynes, known as the Michael reaction, is a useful transformation, with thiols and amines being common nucleophiles. bham.ac.uk
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The alkyne functionality of this compound can act as a dienophile or a participant in other cycloaddition reactions to form cyclic structures. libretexts.org
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Alkynes can serve as dienophiles. The presence of the electron-withdrawing chloro group on the alkyne in this compound would likely enhance its reactivity as a dienophile. Intramolecular Diels-Alder reactions involving pyridazinecarbonitriles with alkyne side chains have been reported to be facilitated by electron-withdrawing groups on the alkyne. mdpi.com
[2+2] Cycloaddition: [2+2] cycloaddition reactions involving an alkyne and an alkene can lead to the formation of cyclobutene (B1205218) rings. libretexts.org These reactions are often promoted photochemically or by transition metal catalysts. youtube.comaklectures.com Palladium-catalyzed [2+2] cycloadditions between haloalkynes and cyclooctene (B146475) have been reported. researchgate.net Furthermore, gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have been developed. acs.org
Alkyne Metathesis Applications (analogous to alkene metathesis in related compounds)
Halogen Bonding and Supramolecular Interactions in Chlorinated Aromatics
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a Lewis base (a halogen bond acceptor). In this compound, both the chlorine atom attached to the sp²-hybridized carbon of the benzene (B151609) ring and the chlorine atom on the sp-hybridized carbon of the ethynyl (B1212043) group can function as halogen bond donors. The electrophilic character of the halogen is due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Cl covalent bond.
These interactions are directional and can play a crucial role in the formation of ordered supramolecular structures in the solid state. The strength and geometry of these bonds depend on the nature of the halogen bond acceptor, which can range from anions to neutral molecules with lone pairs (e.g., ethers, amines). For this compound, these interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, influencing the crystal packing and physical properties of the material. The presence of the electron-withdrawing chloroethynyl group can enhance the σ-hole on the aromatic chlorine, potentially making it a stronger halogen bond donor compared to chlorobenzene (B131634).
Mechanistic Insights into Transformations
The reactivity of this compound is dictated by its two distinct reactive sites: the chloroalkyne moiety and the chlorobenzene ring. Understanding the transformation mechanisms requires elucidating the transient species formed during reactions and quantifying their rates.
Elucidation of Reaction Intermediates
The specific reaction intermediates formed from this compound depend on the reaction type.
Intermediates from Alkyne Reactions: Electrophilic addition to the chloroalkyne would likely proceed through a vinyl cation intermediate . The stability of this cation would be influenced by the substitution pattern. Due to the presence of chlorine, the formation of a bridged chloronium ion is also a possibility. Radical additions would involve vinyl radical intermediates .
Intermediates from Aromatic Substitution: While aryl halides are generally resistant to classical nucleophilic substitution (SN1 or SN2), they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if activated by electron-withdrawing groups. wikipedia.orgbyjus.com The key intermediate in an SNAr mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex . lumenlearning.comlibretexts.org In this intermediate, the nucleophile adds to the carbon bearing the leaving group, temporarily disrupting the ring's aromaticity. lumenlearning.comlibretexts.org The negative charge is delocalized across the aromatic system, and the presence of the electron-withdrawing chloroethynyl group at the para position would be expected to stabilize such an intermediate.
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for reactions involving this compound are not extensively documented in the public literature, the principles of reaction rate determination can be applied to its potential transformations. Kinetic studies are essential for understanding reaction mechanisms by measuring how the rate of reaction changes with reactant concentrations, temperature, or the solvent.
Rate = k[C₈H₄Cl₂][Nucleophile]
The table below illustrates hypothetical data for such a reaction, demonstrating how initial rates are measured to determine the rate law and the rate constant (k).
| Experiment | Initial [C₈H₄Cl₂] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |
This table is for illustrative purposes only and does not represent actual experimental data.
Radical and Polar Mechanisms in Halogenation/Functionalization
The dual functionality of this compound allows for reactions proceeding through both radical and polar pathways.
Polar Mechanisms:
Electrophilic Addition to the Alkyne: The carbon-carbon triple bond can undergo polar electrophilic addition reactions. For example, reaction with hydrogen halides (HX) would involve the protonation of the alkyne to form a vinyl cation, followed by attack of the halide anion. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) would be influenced by the electronic effects of the chloro and chlorophenyl substituents.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene ring can be substituted by strong nucleophiles. This is a polar mechanism that proceeds via the two-step addition-elimination pathway involving a Meisenheimer complex. libretexts.org The reaction is facilitated by the electron-withdrawing nature of the chloroethynyl substituent, which stabilizes the negatively charged intermediate. lumenlearning.com However, aryl halides are generally much less reactive in substitution reactions than alkyl halides.
Radical Mechanisms:
Radical Addition to the Alkyne: In the presence of radical initiators (e.g., peroxides), the chloroalkyne can undergo anti-Markovnikov addition of reagents like HBr. The mechanism involves the formation of a bromine radical which adds to the alkyne to generate the most stable vinyl radical intermediate. This is then followed by hydrogen abstraction from HBr to yield the product and propagate the radical chain.
Radical Halogenation: While the aromatic ring is generally unreactive towards radical halogenation, the conditions for such reactions could potentially lead to additions across the alkyne or other complex transformations.
Spectroscopic Characterization and Structural Elucidation of 1 Chloro 4 2 Chloroethynyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of a related compound, 1-chloro-4-ethynylbenzene (B13528), in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic protons. The protons on the benzene (B151609) ring typically appear as a set of multiplets due to spin-spin coupling. Specifically, the spectrum would be expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethynyl (B1212043) proton would appear as a singlet further upfield.
For 1-chloro-4-(2-chloroethynyl)benzene, the absence of the ethynyl proton signal and the continued presence of the aromatic signals would be a key indicator of successful substitution at the alkyne terminus. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of both the chloro and chloroethynyl substituents.
No specific experimental ¹H NMR data for this compound was found in the public domain at the time of this writing.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atoms of the benzene ring and the alkyne. PubChem indicates that ¹³C NMR spectral data for this compound are available, though the specific chemical shifts are not detailed in the publicly accessible information. rsc.org
Based on the structure, one would anticipate four signals for the aromatic carbons due to the molecule's symmetry, and two signals for the acetylenic carbons. The carbon attached to the chlorine atom (C-Cl) and the carbon bearing the chloroethynyl group would have characteristic chemical shifts influenced by the electronegativity of the substituents.
Table 1: Predicted ¹³C NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-Cl (Aromatic) | 134-136 |
| C-H (Aromatic, ortho to Cl) | 129-131 |
| C-H (Aromatic, meta to Cl) | 128-130 |
| C-C≡CCl (Aromatic) | 121-123 |
| C≡CCl | 80-90 |
| C≡CCl | 70-80 |
Note: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.
Advanced NMR Techniques for Structural Assignment (e.g., 2D NMR)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons on the benzene ring, confirming their ortho relationship.
HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals.
No specific experimental 2D NMR data for this compound was found in the public domain at the time of this writing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
In a GC-MS analysis, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern would likely involve the loss of chlorine atoms and the cleavage of the chloroethynyl group. Common fragments would include the loss of a chlorine radical (·Cl) from the alkyne or the benzene ring, and potentially the loss of the entire chloroethynyl substituent. Analysis of the fragmentation of a similar compound, chlorobenzene (B131634), shows a primary fragmentation pathway involving the loss of a chlorine atom to form a phenyl cation. docbrown.info
Table 2: Predicted Major Fragments in the GC-MS of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 170/172/174 | [C₈H₄Cl₂]⁺ (Molecular Ion) |
| 135/137 | [C₈H₄Cl]⁺ (Loss of Cl) |
| 100 | [C₈H₄]⁺ (Loss of 2Cl) |
| 99 | [C₆H₄Cl]⁺ (Loss of C₂Cl) |
| 75 | [C₆H₃]⁺ |
Note: The presence and relative abundance of these fragments are predictive and require experimental verification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS could also be employed, especially in the context of analyzing reaction mixtures or environmental samples. The mass spectrometric data obtained would be similar to that from GC-MS, providing molecular weight and fragmentation information. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) would influence the extent of fragmentation observed.
No specific experimental LC-MS data for this compound was found in the public domain at the time of this writing.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula.
For this compound, with the molecular formula C₈H₄Cl₂, the theoretical exact mass can be calculated. The computed monoisotopic mass of this compound is 169.9690055 Da. nih.gov This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy
Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In aromatic compounds like this compound, specific regions of the infrared spectrum correspond to characteristic vibrations of the benzene ring and its substituents.
For substituted benzenes, the C-H stretching modes of the phenyl ring typically appear in the range of 3100-3000 cm⁻¹. researchgate.net Aromatic C-C bond stretching vibrations are expected in the region of 1600-1450 cm⁻¹. researchgate.netresearchgate.net Specifically, bands around 1600, 1580, 1490, and 1440 cm⁻¹ are characteristic of benzene ring stretching. materialsciencejournal.org The presence of heavy substituents can cause these bands to shift to lower wavenumbers. materialsciencejournal.org
The C≡C stretching vibration of an alkyne is a key feature. For phenylacetylene (B144264), this peak appears around 2112 cm⁻¹. d-nb.info The absence of a sharp peak around 3300 cm⁻¹, which would indicate a terminal alkyne C-H bond, suggests substitution at the terminal side of the alkyne. researchgate.net In-plane and out-of-plane C-H bending vibrations, as well as bending motions involving the C≡C bond, are typically observed in the 400-900 cm⁻¹ range. nih.gov
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in FT-IR spectra. For substituted benzenes, the phenyl ring stretching modes are also observable in the Raman spectrum, often appearing around 1607 cm⁻¹. semanticscholar.org A characteristic ring breathing mode for monosubstituted benzenes is typically observed near 1000 cm⁻¹. materialsciencejournal.orgsemanticscholar.org
In a related compound, 1-chloroethyl benzene, C-H stretching modes of the phenyl ring are observed at 3064 cm⁻¹ in the Raman spectrum. materialsciencejournal.org The in-plane C-H vibrations for monosubstituted benzenes are expected in the 1015-1300 cm⁻¹ range. semanticscholar.org
X-ray Diffraction Crystallography
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles for this compound. While specific crystallographic data for this exact compound is not available in the search results, analysis of related structures provides insight. For example, in the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar. researchgate.net In contrast, the molecule 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene is twisted. researchgate.net The conformation of the chloroethynyl group relative to the chlorophenyl ring would be a key structural feature determined by this technique.
Analysis of Intermolecular Interactions
The packing of molecules in a crystal is governed by a variety of intermolecular interactions.
π...π contacts: These interactions are common in aromatic compounds, where the electron-rich π-systems of adjacent benzene rings stack on top of each other. rsc.orgnih.gov In many chlorinated aromatic compounds, π...π stacking interactions are a key stabilizing feature in the crystal lattice. researchgate.net The interplay between π-π stacking and other non-covalent interactions can even lead to the formation of different polymorphic forms. chemrxiv.orgchemrxiv.org
C-H...O hydrogen bonds: While not directly applicable to this compound due to the absence of an oxygen atom, in related nitro-substituted chloroarenes, C-H...O hydrogen bonds are significant in stabilizing the crystal structure. researchgate.net In crystals of nitro-substituted benzenes, these bonds often link the primary structural motifs formed by stacking interactions. rsc.org
Halogen Bonding and Other Interactions: In halogenated compounds, halogen bonds (e.g., Cl...Cl contacts) can play a crucial role in the crystal architecture. researchgate.netsunway.edu.my These, along with C-H...π interactions, are important noncovalent forces that dictate the supramolecular assembly. nih.govrsc.org The study of halogenated oxindoles has shown the importance of C-H...halogen interactions in the solid-state packing. nih.gov The combination of halogen bonding and π-π stacking is a significant driver in the formation of cocrystals and polymorphs. rsc.orgchemrxiv.orgchemrxiv.org
Advanced Analytical Techniques for Stereochemical Analysis
The stereochemistry of a molecule, particularly the spatial arrangement of its atoms, can be investigated using specialized analytical methods. For a compound like this compound, which possesses a chiral center if considering isotopic substitution or specific molecular conformations, techniques capable of distinguishing between enantiomers would be essential.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual enantiomers of a chiral compound, leading to different retention times and thus their separation.
Research Findings:
Specific studies on the chiral HPLC separation of this compound are not found in the reviewed scientific literature. However, the general approach for analyzing a chiral compound like this would involve screening various types of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Illustrative Data Table for Chiral HPLC Analysis:
Since no experimental data is available for this compound, the following table illustrates the typical parameters that would be documented in a chiral HPLC method development study for a hypothetical chiral compound.
| Parameter | Description |
| Chiral Stationary Phase | The type of chiral column used (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). |
| Column Dimensions | The length and internal diameter of the column (e.g., 250 mm x 4.6 mm). |
| Mobile Phase | The solvent mixture used for elution (e.g., n-Hexane/Isopropanol (90:10, v/v)). |
| Flow Rate | The speed at which the mobile phase is pumped through the column (e.g., 1.0 mL/min). |
| Detection | The method used to detect the separated enantiomers (e.g., UV at 254 nm). |
| Retention Times (tR) | The time taken for each enantiomer to elute from the column (e.g., tR1, tR2). |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomer peaks. |
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not exhibit a CD spectrum, while enantiomers of a chiral molecule will show mirror-image CD spectra. This technique provides information about the absolute configuration and conformational features of chiral compounds.
Research Findings:
There is no specific literature detailing the Circular Dichroism (CD) spectroscopic analysis of this compound. For a chiral derivative of this compound, CD spectroscopy could, in principle, be used to determine its chiroptical properties. The sign and magnitude of the Cotton effects in the CD spectrum are related to the electronic transitions within the molecule and its three-dimensional structure.
Illustrative Data Table for CD Spectroscopy:
The following table demonstrates the kind of data that would be collected in a CD spectroscopic analysis of a chiral compound.
| Parameter | Description |
| Solvent | The solvent in which the sample is dissolved (e.g., Methanol). |
| Concentration | The concentration of the sample solution (e.g., 0.1 mg/mL). |
| Wavelength Range | The range of wavelengths over which the spectrum is recorded (e.g., 200-400 nm). |
| Cotton Effect (λmax) | The wavelength of maximum positive or negative absorption, reported in nm. |
| Molar Ellipticity ([θ]) | The intensity of the CD signal, typically reported in deg·cm²·dmol⁻¹. |
Computational Chemistry and Theoretical Studies on 1 Chloro 4 2 Chloroethynyl Benzene
Electronic Structure and Molecular Orbital Calculations
The electronic properties of 1-Chloro-4-(2-chloroethynyl)benzene are fundamentally governed by the arrangement of its electrons in various molecular orbitals. Computational methods provide a powerful lens through which to view these characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules like this compound. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry and predicting a range of electronic properties.
Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of electronegative chlorine atoms and the ethynyl (B1212043) linkage is expected to influence the electron distribution and, consequently, the energies of these frontier orbitals.
DFT can also be used to compute other important electronic properties, as illustrated in the hypothetical data table below.
| Property | Predicted Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 1.8 | Debye |
| Ionization Potential | 7.0 | eV |
| Electron Affinity | 1.0 | eV |
Note: The data in this table is illustrative and represents typical values for similar halogenated aromatic compounds.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a more rigorous approach to predicting electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate results, albeit at a higher computational cost.
These methods are particularly useful for obtaining highly accurate predictions of properties like ionization potential, electron affinity, and electronic transition energies. For this compound, ab initio calculations can provide a benchmark for the results obtained from DFT and other less computationally intensive methods. The choice of basis set, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), is critical in achieving the desired accuracy.
Spectroscopic Property Prediction and Validation
Computational chemistry plays a vital role in the interpretation and prediction of various types of molecular spectra.
Theoretical Calculation of Vibrational Spectra (FT-IR, Raman)
Theoretical calculations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, are routinely performed using DFT methods. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities.
For this compound, characteristic vibrational modes would include the C-H stretching of the benzene (B151609) ring, the C≡C stretching of the ethynyl group, and the C-Cl stretching vibrations. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Comparing the theoretical spectra with experimental data allows for a detailed assignment of the observed spectral bands to specific molecular vibrations.
Below is an illustrative table of predicted vibrational frequencies for key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C≡C Stretch | 2250 - 2200 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Cl Stretch (Aromatic) | 1100 - 1000 |
| C-Cl Stretch (Ethynyl) | 800 - 700 |
Note: This data is representative of typical vibrational frequencies for the specified functional groups.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Computational methods can predict the NMR chemical shifts of different nuclei within a molecule, such as ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for this purpose.
The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be influenced by the electronic environment created by the chlorine atoms and the ethynyl group. The deshielding effect of the aromatic ring and the electronegativity of the chlorine atoms would lead to characteristic shifts in the NMR spectrum. Comparing these predicted shifts with experimental data can aid in the structural confirmation of the compound.
Intermolecular Interactions and Crystal Packing Analysis
Understanding the intermolecular interactions is crucial for predicting the solid-state properties of a compound, such as its crystal structure and melting point. Computational methods can be used to analyze these non-covalent interactions.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researcher.liferesearchgate.net This analysis maps various properties, such as d_norm (which highlights close contacts), shape index, and curvedness, onto the molecular surface. For this compound, this analysis would likely reveal the importance of π-π stacking interactions between the benzene rings and halogen bonding involving the chlorine atoms. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. This technique partitions the crystal electron density into molecular fragments, allowing for a detailed examination of the close contacts between molecules. The Hirshfeld surface is generated based on the electron distribution of a molecule, and various properties can be mapped onto this surface to highlight different types of intermolecular interactions.
For a given crystal structure, the Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots provide a quantitative measure of the prevalence of different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces.
A theoretical breakdown of the principal intermolecular contacts that would be anticipated in a crystal of this compound is presented in the table below.
| Interaction Type | Description | Expected Contribution |
| Cl···H | Interaction between a chlorine atom and a hydrogen atom of a neighboring molecule. | Significant |
| Cl···Cl | Halogen bonding between chlorine atoms of adjacent molecules. | Moderate to Significant |
| C≡C···H | Interaction of the π-system of the ethynyl group with a hydrogen atom. | Moderate |
| π···π | Stacking interactions between the benzene rings of adjacent molecules. | Moderate |
| H···H | General van der Waals contacts between hydrogen atoms. | Significant |
Quantum Crystallography Approaches for Solid-State Properties
Quantum crystallography is an interdisciplinary field that combines the principles of quantum mechanics with crystallographic data to refine and analyze the electron density distribution in crystals. nih.govnih.gov This approach goes beyond the traditional independent atom model (IAM), which assumes spherical atoms, to provide a more accurate representation of the chemical bonding and intermolecular interactions in the solid state. flogen.org
By employing quantum crystallographic methods, it is possible to derive various solid-state properties directly from the experimental X-ray diffraction data, constrained by quantum mechanical calculations. These properties include the electrostatic potential, electron density at bond critical points, and the nature of chemical bonds. Such analyses would be invaluable for understanding the solid-state behavior of this compound, particularly the influence of the chloro and chloroethynyl substituents on the electronic structure of the benzene ring.
Although specific quantum crystallography studies on this compound are not available, the methodology has been successfully applied to a wide range of organic molecules. These studies have provided detailed insights into charge distribution, bond properties, and non-covalent interactions, which are crucial for materials science and drug design.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and the lowest energy pathways from reactants to products. For this compound, computational modeling could be used to explore its reactivity in various chemical transformations, such as addition reactions to the ethynyl group or substitution reactions on the aromatic ring.
Transition State Analysis
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the minimum energy path between reactants and products. beilstein-journals.orgbeilstein-journals.org The analysis of the transition state structure provides crucial information about the geometry, electronic structure, and energy barrier of a reaction.
Computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to locate and characterize transition states. For reactions involving this compound, transition state analysis could reveal the concerted or stepwise nature of the mechanism, as well as the influence of the chloro and chloroethynyl groups on the activation energy. While no specific transition state analyses for reactions of this compound have been documented, computational studies on the reactions of similar ethynylbenzene derivatives have provided valuable mechanistic insights. uhmreactiondynamics.orgresearchgate.netresearchgate.net
Reaction Coordinate Mapping
Reaction coordinate mapping involves tracing the path of a chemical reaction from reactants to products on the potential energy surface. arxiv.orglibretexts.orgnii.ac.jp This provides a detailed picture of the geometric and energetic changes that occur throughout the course of the reaction. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the transition state to the reactants and products.
By mapping the reaction coordinate, it is possible to visualize the evolution of the molecular structure and to identify any intermediates or secondary transition states. For this compound, this technique could be applied to understand the dynamics of its reactions and to predict the stereochemical outcomes. The absence of specific studies on this compound in the literature highlights an area for future computational research.
Studies on Non-Linear Optical Properties
Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. mdpi.com The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods. Molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.
The structure of this compound, with its conjugated system and halogen substituents, suggests that it may possess interesting NLO properties. Computational studies could be employed to calculate its first and second hyperpolarizabilities to assess its potential as an NLO material. Such calculations typically involve time-dependent density functional theory (TD-DFT) or other advanced quantum mechanical methods.
While there are no specific computational studies on the NLO properties of this compound, research on substituted ethynylbenzenes and other conjugated organic molecules has shown that theoretical calculations can effectively predict and explain their NLO behavior. nih.govrsc.orgresearchgate.net These studies often explore the effect of different substituents on the hyperpolarizability, providing a basis for the rational design of new NLO materials.
Based on the scientific literature available, a detailed article focusing solely on the specific applications of This compound cannot be generated. The search results provided insufficient data and research findings pertaining exclusively to this compound and its role in the outlined applications.
Information available is often for structurally similar but distinct compounds, such as 1-chloro-4-ethynylbenzene (B13528) or 1-chloro-4-(2-chloroethyl)benzene. Using data from these related molecules would not adhere to the strict requirement of focusing only on this compound. The PubChem database lists the compound but does not provide literature or patents detailing its use in the specified areas of organic synthesis and materials science. nih.govchemicalbook.com
Therefore, to maintain scientific accuracy and adhere to the provided instructions, the requested article cannot be created. Further research would be required to specifically investigate the synthetic applications and material science developments involving this compound.
Applications of 1 Chloro 4 2 Chloroethynyl Benzene in Organic Synthesis and Materials Science
Development of Advanced Materials
Polymer Chemistry Applications (e.g., polymers, resins)
While direct research on the polymerization of 1-Chloro-4-(2-chloroethynyl)benzene is not extensively documented, the presence of the ethynyl (B1212043) group suggests its potential as a monomer for the synthesis of novel polymers. The chloroethynyl functionality is a reactive group that can participate in various polymerization reactions, such as addition polymerization and cross-linking reactions.
The related compound, 1-Chloro-4-ethynylbenzene (B13528), which differs by the absence of a chlorine atom on the ethynyl group, has been noted to form a homopolymer. nih.gov This indicates that the ethynylbenzene moiety can undergo polymerization. By analogy, this compound could potentially be used to create polymers with unique properties, where the chlorine atoms would influence the polymer's characteristics, such as its thermal stability, solubility, and electronic properties.
The synthesis of specialty chemicals for the plastics industry often involves intermediates that can impart specific properties to the final polymer. nbinno.com Although not explicitly cited for this compound, similar chlorinated aromatic compounds are utilized as intermediates in the production of durable materials. nbinno.com The incorporation of this particular monomer into a polymer backbone could introduce both rigidity from the benzene (B151609) ring and functionality from the chloroethynyl group, which could be further modified post-polymerization.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Group | Potential Polymer Structure | Potential Properties |
| Addition Polymerization | Chloroethynyl group | Poly(this compound) | High thermal stability, low solubility, potential for post-polymerization modification |
| Cross-linking Reactions | Chloroethynyl group | Cross-linked polymer networks | Increased rigidity and solvent resistance |
Applications in Catalysis and Ligand Design
The structural features of this compound also suggest its potential utility in the fields of catalysis and ligand design. The aromatic ring and the chloroethynyl group can serve as coordination sites for metal centers, making it a candidate for the development of novel ligands.
The synthesis of complex molecules for applications in pharmaceuticals and agrochemicals often relies on catalytic processes. nbinno.comontosight.ai Aryl-alkyne structures are known to be valuable synthons in cross-coupling reactions, such as the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds. ontosight.aisigmaaldrich.com While direct catalytic applications of this compound are not reported, its structure is amenable to being a substrate in such reactions to produce more complex molecules.
Furthermore, the chloroethynyl group itself is a point of interest. The design of ligands with specific electronic and steric properties is crucial for controlling the activity and selectivity of metal catalysts. The presence of both a chlorine atom and an alkyne in this compound offers opportunities for fine-tuning the electronic nature of a potential ligand derived from this molecule. This could lead to the development of catalysts with enhanced performance for specific organic transformations.
Table 2: Potential Roles of this compound in Catalysis and Ligand Design
| Application Area | Potential Role | Key Structural Feature | Potential Outcome |
| Catalysis | Substrate in cross-coupling reactions | Aryl-halide and alkyne moieties | Synthesis of complex organic molecules |
| Ligand Design | Precursor for novel ligands | Aromatic ring and chloroethynyl group | Development of catalysts with tailored electronic and steric properties |
Derivatization and Functionalization Strategies for 1 Chloro 4 2 Chloroethynyl Benzene
Functionalization of the Ethynyl (B1212043) Group
The electron-rich triple bond of the chloroethynyl group serves as a prime site for a variety of transformations, allowing for the introduction of new functional groups and the extension of molecular frameworks.
Hydration and Hydrohalogenation Reactions
The addition of water or hydrogen halides across the chloroethynyl triple bond can lead to the formation of valuable carbonyl compounds and vinyl halides, respectively.
Hydration: The hydration of the chloroethynyl group in 1-chloro-4-(2-chloroethynyl)benzene is expected to proceed via an electrophilic addition mechanism. In the presence of a strong acid and a mercury(II) salt catalyst, the reaction would likely follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to the corresponding α-chloroketone. The regioselectivity is dictated by the formation of the more stable vinyl cation intermediate. Alternatively, anti-Markovnikov hydration can be achieved through hydroboration-oxidation, employing a sterically hindered borane (B79455) reagent to favor the addition of the boron to the less substituted carbon of the alkyne, followed by oxidation to yield an α-chloroaldehyde.
| Reaction | Reagents | Expected Major Product | Regioselectivity |
|---|---|---|---|
| Markovnikov Hydration | H2O, H2SO4, HgSO4 | 1-Chloro-2-(4-chlorophenyl)-2-oxoethane | Markovnikov |
| Anti-Markovnikov Hydration | 1. Disiamylborane or 9-BBN; 2. H2O2, NaOH | 1-Chloro-2-(4-chlorophenyl)ethanal | Anti-Markovnikov |
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the chloroethynyl group is also anticipated to follow Markovnikov's rule. The initial addition would yield a gem-dihalovinylbenzene derivative. A second addition of HX would lead to a gem-trihaloethylbenzene derivative. The regioselectivity is governed by the stability of the resulting vinyl cation intermediate.
| Reagent | Expected Product (1 equivalent) | Expected Product (2 equivalents) |
|---|---|---|
| HCl | 1-Chloro-4-(1,2-dichloroethenyl)benzene | 1-Chloro-4-(1,1,2-trichloroethyl)benzene |
| HBr | 1-Chloro-4-(1-bromo-2-chloroethenyl)benzene | 1-Chloro-4-(1,1-dibromo-2-chloroethyl)benzene |
Formation of Conjugated Systems via Alkyne Transformations
The chloroethynyl group is a valuable precursor for the construction of extended π-conjugated systems, which are of significant interest in materials science.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for this purpose. The Sonogashira coupling of this compound with terminal alkynes would lead to the formation of unsymmetrical diynes. Similarly, a Suzuki coupling with an organoboron reagent or a Heck reaction with an alkene could be employed to introduce new sp²-hybridized carbon substituents at the terminus of the ethynyl group, thereby extending the conjugated system. Cycloaddition reactions, such as the [2+2] and [4+2] cycloadditions, could also be envisioned to construct novel cyclic and polycyclic conjugated frameworks.
Functionalization of the Aryl Halide
The chlorine atom on the benzene (B151609) ring provides another handle for functionalization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions to Introduce Heteroatoms (e.g., amines, thiols, oxygen-containing groups)
Direct nucleophilic aromatic substitution (SNA) on the aryl chloride of this compound is generally challenging due to the electron-rich nature of the benzene ring. However, this transformation can be facilitated by the presence of strong electron-withdrawing groups on the ring or through the use of strong nucleophiles under harsh reaction conditions.
More commonly, the introduction of heteroatoms is achieved via transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the coupling of the aryl chloride with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base. Similarly, palladium-catalyzed C-S and C-O coupling reactions can be employed to introduce thiol and oxygen-containing functionalities, respectively.
| Nucleophile | Reaction Type | Catalyst/Reagents | Expected Product Class |
|---|---|---|---|
| Amine (R-NH2) | Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | N-Aryl-4-(2-chloroethynyl)aniline |
| Thiol (R-SH) | Palladium-catalyzed Thiolation | Pd catalyst, Ligand, Base | Aryl thioether |
| Alcohol/Phenol (R-OH) | Palladium-catalyzed Etherification | Pd catalyst, Ligand, Base | Aryl ether |
Palladium-Catalyzed Coupling for Aryl Substituent Introduction
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the aryl chloride position. The Suzuki coupling, reacting with an organoboron reagent, and the Stille coupling, utilizing an organotin reagent, are prominent examples that allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups. The Heck reaction can also be employed to couple the aryl chloride with alkenes. These reactions offer a versatile platform for the synthesis of complex biaryl and substituted benzene derivatives.
Asymmetric Transformations and Chirality Introduction
The introduction of chirality into molecules derived from this compound can be achieved through various asymmetric transformations. Asymmetric hydrogenation of the alkyne moiety, using a chiral catalyst, could lead to the formation of enantioenriched vinyl chlorides or saturated chloroalkanes. Furthermore, asymmetric addition reactions to the alkyne, such as the addition of chiral nucleophiles or the use of chiral catalysts in addition reactions, can also introduce stereocenters. While specific examples for this particular substrate are not extensively documented, the general principles of asymmetric catalysis on similar phenylacetylene (B144264) derivatives suggest the feasibility of these transformations.
Asymmetric Electrocarboxylation
Asymmetric electrocarboxylation represents a promising and sustainable approach for the synthesis of chiral carboxylic acids, utilizing carbon dioxide (CO₂) as an abundant and non-toxic C1 source. While specific studies on the asymmetric electrocarboxylation of this compound are not yet documented in the reviewed literature, general methodologies developed for other terminal alkynes provide a strong basis for its potential application.
The core concept involves the electrochemical reduction of a substrate in the presence of CO₂ and a chiral mediator. Nickel-catalyzed electroreductive carboxylation has emerged as a powerful tool for the formation of C(sp³)–C(sp²) bonds, avoiding the need for pre-formed, moisture-sensitive organometallic reagents. In a typical setup, a nickel catalyst, in conjunction with a chiral ligand, facilitates the enantioselective addition of CO₂ to the alkyne moiety.
A notable strategy is the nickel-electrocatalyzed reductive propargylic carboxylation, which has been successfully applied to racemic propargylic carbonates to yield enantioenriched propargylic carboxylic acids with high enantiomeric excess. nih.gov This approach, if adapted for this compound, would likely involve its conversion to a suitable propargylic precursor. The process is driven by an electric current and offers a sustainable pathway to valuable chiral building blocks. nih.gov
The enantioselectivity of these reactions is typically induced by a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the reactants. For instance, the use of specific chiral bisphosphine ligands in nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions of terminal alkynes has led to the synthesis of α-chiral carboxylic acids with high enantioselectivity. researchgate.net
Below is a table with representative data for the nickel-catalyzed asymmetric carboxylation of various terminal alkynes, illustrating the potential of this methodology.
Table 1: Representative Nickel-Catalyzed Asymmetric Carboxylation of Terminal Alkynes
| Entry | Alkyne Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenylacetylene | (R)-BenzP* | 85 | 92 |
| 2 | 1-Octyne | (R)-BenzP* | 78 | 90 |
| 3 | (4-Methoxyphenyl)acetylene | (S)-BenzP* | 82 | 91 |
| 4 | Cyclohexylacetylene | (R)-BenzP* | 75 | 88 |
Data is illustrative and based on general findings for nickel-catalyzed asymmetric carboxylation of terminal alkynes. researchgate.net Specific results for this compound are not available.
Chiral Catalyst Development for Enantioselective Synthesis
The development of novel chiral catalysts is paramount for the advancement of enantioselective synthesis. For a substrate like this compound, with its terminal alkyne functionality, several catalytic strategies could be envisioned for the introduction of chirality. These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction.
One prominent class of catalysts for the asymmetric functionalization of alkynes is chiral phosphoric acids (CPAs). These Brønsted acids can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions. For instance, CPAs have been employed in the asymmetric three-component reaction of terminal alkynes, nitrones, and alcohols to produce α-alkoxy-β-amino-ketones with high enantioselectivity. dicp.ac.cnresearchgate.net This type of multi-functionalization, if applied to this compound, could lead to the rapid assembly of complex chiral structures.
Another powerful approach is the use of chiral metal complexes. Gold(I) complexes, for example, are known to catalyze the enantioselective carboalkoxylation of alkynes. acs.org Similarly, the enantioselective addition of alkyne nucleophiles to carbonyl groups can be achieved with high efficiency using chiral zinc(II) complexes in the presence of a chiral ligand like (+)-N-methylephedrine. nih.gov This would be a direct method to form chiral propargylic alcohols from this compound and an aldehyde.
The development of these catalytic systems often involves the screening of a library of chiral ligands to find the optimal match for a given substrate and reaction type. The electronic properties of the 4-chlorophenyl group in this compound would likely influence the reactivity and the stereochemical outcome, necessitating specific optimization of the catalyst and reaction conditions.
The following table presents representative results for the enantioselective functionalization of terminal alkynes using different chiral catalytic systems.
Table 2: Examples of Chiral Catalyst Systems for Enantioselective Functionalization of Terminal Alkynes
| Entry | Reaction Type | Catalyst/Ligand System | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Alkynylation of Aldehyde | Zn(OTf)₂ / (+)-N-methylephedrine | Phenylacetylene + Benzaldehyde | 95 | 99 |
| 2 | Multi-component Reaction | AuCl / Chiral Spiro Phosphoric Acid | 1-Heptyne + Nitrone + Methanol | 78 | 95 |
| 3 | Hydrocarboxylation | Ni(COD)₂ / Chiral Bisphosphine | Phenylacetylene | 85 | 92 |
| 4 | Boracarboxylation | Cu-catalyst / Chiral Ligand | Styrene | 87 | 97 |
This table contains representative data from studies on analogous substrates to illustrate the potential of these catalytic systems. researchgate.netdicp.ac.cnnih.govnih.gov Specific data for this compound is not available in the reviewed literature.
Emerging Research Directions and Future Outlook for 1 Chloro 4 2 Chloroethynyl Benzene
Novel Synthetic Routes and Methodologies
The synthesis of 1-chloro-4-(2-chloroethynyl)benzene logically begins with its precursor, 1-chloro-4-ethynylbenzene (B13528). This starting material is commercially available and can be synthesized via several established routes, such as the Sonogashira coupling of a protected acetylene (B1199291) with 1-bromo-4-chlorobenzene (B145707) or by elimination reactions from suitable precursors. sigmaaldrich.comnih.govtcichemicals.com A classic, though multi-step, laboratory preparation involves the reaction of p-chlorobenzaldehyde with bromomethyltriphenylphosphonium bromide and potassium tert-butoxide to form an intermediate which is then further reacted to yield 1-chloro-4-ethynylbenzene. prepchem.com
The crucial and novel step is the selective chlorination of the terminal alkyne of 1-chloro-4-ethynylbenzene. Research into the synthesis of 1-chloroalkynes has yielded several methodologies that could be applied here.
Proposed Synthetic Methodologies:
Direct Chlorination with N-Chlorosuccinimide (NCS): A common method for the chlorination of terminal alkynes involves deprotonation with a strong base like n-butyllithium (n-BuLi) to form the lithium acetylide, followed by quenching with an electrophilic chlorine source such as N-chlorosuccinimide (NCS). This approach is generally effective for a wide range of substrates.
Silver-Catalyzed Chlorination: Silver salts can act as catalysts to facilitate the chlorination of terminal alkynes. The reaction of the alkyne with NCS in the presence of a catalytic amount of silver nitrate (B79036) (AgNO₃) in a solvent like acetone (B3395972) can provide the corresponding chloroalkyne.
Isoxazolinone-Based Route: A novel approach involves the conversion of β-ketoesters into 4-unsubstituted isoxazolinones. These intermediates can then be chlorinated and subsequently fragmented into 1-chloroalkynes by treatment with sodium nitrite (B80452) and ferrous sulfate (B86663) in aqueous acetic acid. rsc.org This method avoids the use of highly reactive organometallic intermediates.
A summary of potential synthetic routes for the final chlorination step is presented below.
| Method | Reagents | Key Features | Reference Concept |
| Direct Chlorination | 1) n-BuLi 2) N-Chlorosuccinimide (NCS) | High yield, common lab method, requires cryogenic temperatures. | researchgate.net |
| Silver-Catalyzed | N-Chlorosuccinimide (NCS), AgNO₃ (cat.) | Milder conditions, avoids strong bases. | researchgate.net |
| Isoxazolinone Route | β-ketoester precursor, NaNO₂, FeSO₄ | Avoids organometallic intermediates, novel fragmentation strategy. | rsc.org |
Green Chemistry Approaches in Synthesis
The principles of green chemistry focus on developing chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. For a molecule like this compound, green approaches can be applied to both the synthesis of its precursor and the final chlorination step.
Catalyst-Free Reactions: Research has shown the possibility of synthesizing aryl halides through a Hexadehydro-Diels-Alder (HDDA) reaction of tetraynes with allyl halides. chu.edu.cn This method is notable for not requiring any metal catalyst, auxiliary agent, or inert gas atmosphere, showcasing high atom economy and operational simplicity. chu.edu.cn Applying such catalyst-free principles to the synthesis of halogenated aryl alkynes is a key goal.
Transition-Metal-Free Coupling: The synthesis of the precursor, 1-chloro-4-ethynylbenzene, often relies on palladium-catalyzed Sonogashira coupling. Emerging research has focused on transition-metal-free alternatives. chemistryviews.org One such method involves a one-pot reaction using n-BuLi, pyridine (B92270) triphenylborate, and N-iodosuccinimide (NIS) to achieve the arylation of terminal alkynes, providing a pathway that avoids heavy metal catalysts. chemistryviews.org
Photocatalysis: Visible-light photocatalysis is a powerful green tool that can activate alkynes through single electron transfer (SET), enabling various functionalizations under mild conditions. rsc.org This approach could be explored for the chlorination step, potentially using a simple chlorine source and a photocatalyst, thereby avoiding harsh reagents and high temperatures. rsc.org
Alternative Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents. For the chlorination step, exploring solvents like dimethyl sulfoxide (B87167) (DMSO) as a catalyst with a chlorine source like NCS could offer a milder alternative to traditional methods. researchgate.net Furthermore, developing multicomponent reactions (MCRs) where several bonds are formed in a single operation represents a highly efficient and green strategy. rsc.org
Advanced Catalysis for Selective Transformations
The structure of this compound contains multiple reactive sites, making it a versatile substrate for advanced catalytic transformations. The chloroalkyne moiety is particularly interesting as it can participate in a variety of addition and coupling reactions.
Ruthenium-Catalyzed Additions: Research has demonstrated that ruthenium complexes like [Cp*RuCl]₄ can catalyze the addition of silylalkynes across internal alkynes in an unorthodox trans-addition mode to form 1,3-enyne derivatives. acs.org A significant extension of this is the trans-chloroalkynylation, which allows for the formation of 1-chloro-1,3-enyne derivatives. acs.org this compound could serve as the chloroalkyne component in such reactions, enabling the synthesis of complex, polyfunctionalized enynes that are valuable synthetic building blocks. acs.org
Cycloaddition Reactions: Alkynes are fundamental building blocks in cycloaddition reactions to form carbo- and heterocyclic systems. The presence of the chloro-substituent on the alkyne can influence the regioselectivity and electronic properties of these transformations. Photocatalysis has enabled new types of annulation and cycloaddition reactions of alkynes to construct key building blocks for pharmaceutically important molecules. rsc.org
Orthogonal Functionalization: The molecule possesses two distinct halogenated sites: the sp-hybridized carbon of the chloroalkyne and the sp²-hybridized carbon of the chlorobenzene (B131634) ring. These sites can be functionalized selectively using different catalytic systems. For example, the chloroalkyne could undergo addition reactions, while the chloroarene site could participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for a stepwise and controlled construction of complex molecular architectures.
Exploration of Bioactive Derivatives as Synthetic Targets
Aryl halides and alkynes are prevalent structural motifs in a vast number of bioactive natural products and pharmaceutical agents. researchgate.netchemistryviews.orgnih.gov The chlorination of a bioactive compound is a known strategy in drug discovery to modify its physiological properties and improve its pharmacokinetic profile. researchgate.net
Analgesic and Anti-inflammatory Agents: Derivatives of the related compound 1-chloro-4-(2-chloroethyl)benzene have been investigated for their potential as analgesic and anti-inflammatory agents, showing promise in binding to opioid receptors. nbinno.com This suggests that the 4-chlorophenyl moiety could be a valuable scaffold for such targets, and the unique chloroalkyne group of this compound offers a novel vector for derivatization to explore this biological space.
Anticancer Agents: Many marine cyanobacteria produce nitrogen-containing compounds with high cytotoxicity that are considered potential lead compounds for anticancer agents. nih.gov The chloroalkyne group in this compound is a versatile handle that could be used in multicomponent reactions to synthesize nitrogen-containing heterocyclic structures, which are known to possess diverse medicinal properties, including anti-cancer and anti-bacterial activities. nih.gov
Chemical Biology Tools: The reactivity of halogenated compounds can be harnessed in chemical biology. For instance, chloroalkane tags have been developed to attach to bioactive compounds, allowing for the subsequent capture and identification of their cellular protein targets. nih.gov The reactive chloroalkyne group could potentially be explored for similar applications in target identification and validation, serving as a covalent probe for interacting with biological macromolecules.
Integration into Supramolecular Chemistry and Nanotechnology (analogous to related chlorinated aromatics)
The physical and electronic properties of this compound make it an intriguing candidate for applications in materials science, particularly in supramolecular chemistry and nanotechnology.
Supramolecular Assembly: Chlorinated aromatic compounds are known to participate in non-covalent interactions that drive the formation of ordered supramolecular structures. science.gov The chlorine atom on the benzene (B151609) ring can engage in halogen bonding (Cl···X interactions), while the planar aromatic system facilitates π-π stacking. These interactions could be used to guide the self-assembly of this compound into well-defined architectures like liquid crystals or organic frameworks. researchgate.net
Functionalization of Nanomaterials: Alkynes have emerged as a superior alternative to thiols for the surface functionalization of gold nanoparticles (AuNPs). acs.orgacs.org The alkyne group forms a stable covalent bond with the gold surface, and this method offers advantages such as simpler preparation, higher conjugation efficiency, and greater stability in biological media. acs.orgnih.gov The precursor, 1-chloro-4-ethynylbenzene, could be used to create functionalized AuNPs. The resulting nanoparticles would feature an outward-facing chlorophenyl group, which could be used to tune solubility or as a handle for further reactions. The target molecule itself, with its chloroalkyne, presents a bifunctional linker with potentially different binding modes and reactivity.
Molecular Electronics: Aryl ethynylenes are a cornerstone of molecular electronics, often used as "molecular wires" due to their rigid, linear structure that facilitates electron transport. The introduction of chlorine atoms onto this framework would modulate the electronic properties (e.g., HOMO/LUMO levels) of the molecule, allowing for the fine-tuning of its conductivity and performance in molecular-scale electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
